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molecular formula C6H9NO2 B8616735 (3R,4S)-3,4-dimethylpyrrolidine-2,5-dione CAS No. 64833-44-9

(3R,4S)-3,4-dimethylpyrrolidine-2,5-dione

Cat. No. B8616735
M. Wt: 127.14 g/mol
InChI Key: KKDOXQYWUITYNG-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04419443

Procedure details

1 g of 2,3-dimethylsuccinic acid (a mixture of D-, L-, and meso-isomers) was added to 10 ml of 28% aqueous ammonium solution. The mixture was heated and stirred at about 60° C. for 1 hour. After cooling, to the reaction mixture was added aqueous hydrochloric acid solution so as to neutralize, and then the mixture was extrated twice with 10 ml of ethyl acetate. The extract was concentrated to obtain 0.73 g of 2,3-dimethylsuccinimide (a mixture of D-, L, and meso-isomers).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:6]([CH3:10])[C:7](O)=[O:8])[C:3](O)=[O:4].[NH4+:11].Cl>C(OCC)(=O)C>[CH3:1][CH:2]1[CH:6]([CH3:10])[C:7](=[O:8])[NH:11][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(C(=O)O)C(C(=O)O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at about 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling, to the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1C(=O)NC(C1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04419443

Procedure details

1 g of 2,3-dimethylsuccinic acid (a mixture of D-, L-, and meso-isomers) was added to 10 ml of 28% aqueous ammonium solution. The mixture was heated and stirred at about 60° C. for 1 hour. After cooling, to the reaction mixture was added aqueous hydrochloric acid solution so as to neutralize, and then the mixture was extrated twice with 10 ml of ethyl acetate. The extract was concentrated to obtain 0.73 g of 2,3-dimethylsuccinimide (a mixture of D-, L, and meso-isomers).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:6]([CH3:10])[C:7](O)=[O:8])[C:3](O)=[O:4].[NH4+:11].Cl>C(OCC)(=O)C>[CH3:1][CH:2]1[CH:6]([CH3:10])[C:7](=[O:8])[NH:11][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(C(=O)O)C(C(=O)O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at about 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling, to the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1C(=O)NC(C1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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